molecular formula C21H20N2O B11027255 (1Z)-4,4,6,9-tetramethyl-1-(phenylimino)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-4,4,6,9-tetramethyl-1-(phenylimino)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11027255
M. Wt: 316.4 g/mol
InChI Key: JHIQHABEHUFARA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1Z)-4,4,6,9-tetramethyl-1-(phenylimino)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-4,4,6,9-tetramethyl-1-(phenylimino)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloquinoline core, followed by the introduction of the phenylimino group and the tetramethyl substitutions. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1Z)-4,4,6,9-tetramethyl-1-(phenylimino)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, (1Z)-4,4,6,9-tetramethyl-1-(phenylimino)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study biological processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1Z)-4,4,6,9-tetramethyl-1-(phenylimino)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
  • 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide
  • 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline

Uniqueness

(1Z)-4,4,6,9-tetramethyl-1-(phenylimino)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its specific structural features, such as the tetramethyl substitutions and the phenylimino group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H20N2O

Molecular Weight

316.4 g/mol

IUPAC Name

5,9,11,11-tetramethyl-3-phenylimino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C21H20N2O/c1-13-10-11-16-14(2)12-21(3,4)23-19(16)17(13)18(20(23)24)22-15-8-6-5-7-9-15/h5-12H,1-4H3

InChI Key

JHIQHABEHUFARA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(C=C1)C(=CC(N3C(=O)C2=NC4=CC=CC=C4)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.